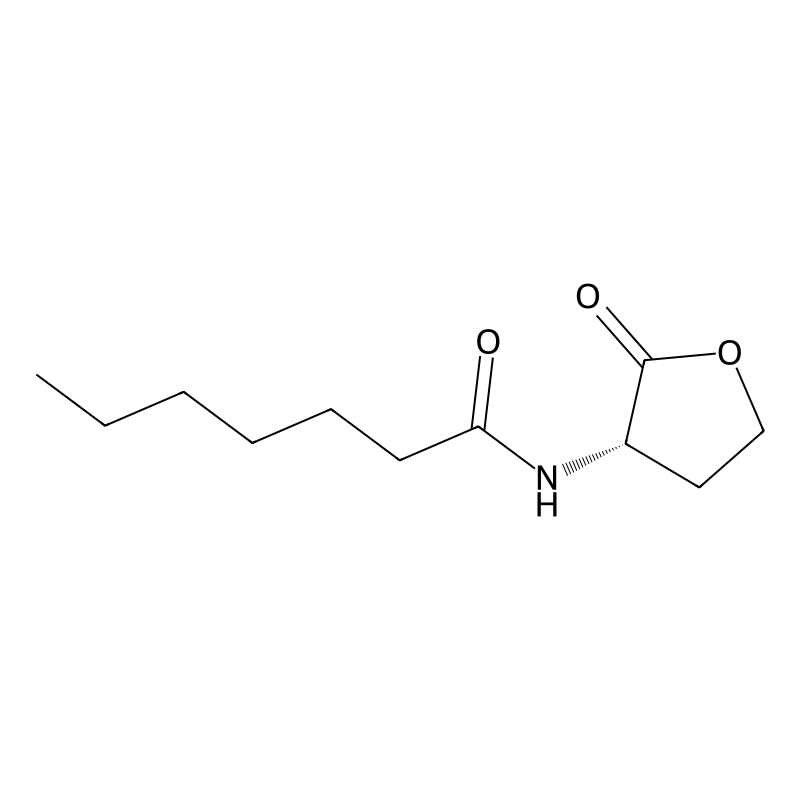

N-heptanoyl-L-homoserine lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Quorum Sensing:

N-Heptanoylhomoserine lactone (C7-HSL) is a small, diffusible signaling molecule involved in quorum sensing. This is a cell-to-cell communication system used by many bacteria to regulate gene expression in response to their population density []. As bacterial populations grow, they produce and release increasing amounts of C7-HSL. When the concentration of C7-HSL reaches a certain threshold, it binds to specific receptor proteins within the bacteria, triggering changes in gene expression that coordinate various cellular activities [].

Applications in Studying Bacterial Virulence:

Researchers utilize C7-HSL to investigate the role of quorum sensing in bacterial virulence. By manipulating C7-HSL levels or blocking its activity, scientists can study how it influences the expression of genes associated with toxin production, biofilm formation, and other processes contributing to bacterial pathogenicity []. This knowledge helps researchers understand the mechanisms underlying bacterial infections and develop strategies to combat them.

Exploring Anti-Quorum Sensing Strategies:

The ability of C7-HSL to control gene expression makes it a valuable tool in exploring anti-quorum sensing (AQS) strategies. Scientists are developing molecules that can disrupt C7-HSL signaling by inhibiting its synthesis, degradation, or binding to its receptors []. By targeting quorum sensing pathways, AQS approaches offer a promising alternative to traditional antibiotics, potentially mitigating the emergence of antibiotic-resistant bacteria.

N-heptanoyl-L-homoserine lactone is a member of the N-acyl homoserine lactone family, which are small, diffusible signaling molecules primarily involved in bacterial quorum sensing. This compound features a homoserine lactone ring and a heptanoyl acyl chain, consisting of seven carbon atoms. Quorum sensing enables bacteria to communicate and coordinate their behavior based on population density, influencing processes such as bioluminescence, biofilm formation, and virulence factor production .

C7-HSL acts as a signaling molecule in the QS system. As the bacterial population grows, the concentration of C7-HSL in the environment increases. When this concentration reaches a threshold level, it can diffuse into bacterial cells and bind to specific LuxR-type transcriptional regulators []. This binding triggers a conformational change in the LuxR protein, enabling it to interact with DNA and activate the transcription of genes associated with various cellular processes.

The synthesis of N-heptanoyl-L-homoserine lactone typically involves the reaction of acyl carrier proteins with S-adenosylmethionine, producing the lactone through a series of enzymatic steps catalyzed by LuxI-type synthases. These reactions can be influenced by various environmental factors, affecting the production and stability of the compound

N-heptanoyl-L-homoserine lactone plays a critical role in bacterial communication and regulation. It acts as an autoinducer in quorum sensing systems, where it binds to LuxR-type receptors, triggering downstream gene expression changes that can enhance pathogenicity or promote symbiotic relationships with host organisms. The biological effects are diverse, ranging from virulence factor production in pathogens to promoting beneficial interactions in plant-associated bacteria

The synthesis methods for N-heptanoyl-L-homoserine lactone include:

Studies have shown that N-heptanoyl-L-homoserine lactone interacts with various eukaryotic systems, influencing plant growth and resistance mechanisms. For example, it has been documented to enhance salt tolerance in plants like Arabidopsis thaliana and Triticum aestivum by modulating stress response pathways

N-heptanoyl-L-homoserine lactone is part of a broader class of N-acyl homoserine lactones, which include compounds such as: N-heptanoyl-L-homoserine lactone is unique due to its specific chain length and its role in modulating both pathogenicity and plant interactions compared to other members of this family

C7-HSL consists of two primary components: The stereochemistry of the homoserine lactone ring (L-configuration) is critical for receptor binding, while the acyl chain length influences signaling specificity. The molecule’s amphipathic nature allows it to diffuse across bacterial membranes and interact with intracellular LuxR-type transcription factors. C7-HSL is synthesized by LuxI-type synthase enzymes, which catalyze the conjugation of S-adenosylmethionine (SAM) to a heptanoyl acyl carrier protein (acyl-ACP) intermediate. The reaction proceeds via a two-step mechanism: first, the LuxI enzyme binds SAM and the heptanoyl-ACP thioester, then facilitates nucleophilic attack by the SAM amino group on the acyl-ACP carbonyl carbon. This forms an amide bond, releasing C7-HSL and holo-ACP. The lactone ring is generated through intramolecular esterification of the homoserine carboxyl group. Robust synthetic routes for related AHLs, such as N-hexanoyl-L-homoserine lactone (HHL), have been developed using Schotten–Baumann conditions, where acid chlorides react with (S)-α-amino-γ-butyrolactone hydrobromide in dichloromethane/water mixtures [1]. These methods achieve high enantiomeric purity (>99%) [1], mirroring the stereochemical precision of enzymatic biosynthesis. While C7-HSL is not explicitly detailed in the cited studies, its synthesis would likely follow analogous pathways, with heptanoyl chloride as the acyl donor. C7-HSL diffuses across bacterial membranes and accumulates in the extracellular milieu. At threshold concentrations, it binds cytosolic LuxR-type transcription factors, triggering conformational changes that enable receptor dimerization and DNA binding. For example, in Vibrio fischeri, LuxR-C7-HSL complexes activate the luxICDABEG operon, amplifying signal production and bioluminescence. Studies on synthetic AHLs demonstrate that transduction efficacy depends on acyl chain length and substituents. For instance, N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) exhibits an EC~50~ of 3.00 μM in V. fischeri LuxR assays [2], while shorter-chain analogs show reduced activity. C7-HSL’s intermediate chain length likely optimizes receptor binding and signal amplification in specific bacterial systems. LuxR-type proteins feature an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding helix-turn-helix motif. Structural analyses of TraR (from Agrobacterium tumefaciens) bound to N-(3-oxooctanoyl)-L-homoserine lactone (OOHL) reveal that the acyl chain occupies a hydrophobic tunnel within the LBD, while the lactone headgroup forms hydrogen bonds with conserved residues (e.g., Trp-57, Asp-70) [2]. C7-HSL’s heptanoyl chain likely adopts a similar binding mode, with van der Waals interactions between the methylene groups and receptor hydrophobic residues stabilizing the complex. The specificity of C7-HSL for LuxR-type receptors is governed by: Table 1: Impact of Acyl Chain Length on Receptor Activity C7-HSL synthesis is autoinducible: rising extracellular concentrations activate LuxR-type proteins, which upregulate luxI expression. This positive feedback loop ensures rapid signal amplification at high cell densities. Additionally, competing AHLs can modulate C7-HSL levels through cross-regulation. For example, in P. aeruginosa, LasR activation by OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone) represses rhlI, which produces shorter-chain AHLs [2]. C7-HSL’s moderate hydrophobicity (logP ≈ 2.8) enables passive diffusion across lipid bilayers while minimizing sequestration in membranes. In P. aeruginosa, efflux pumps (e.g., MexAB-OprM) actively export AHLs, but C7-HSL’s shorter chain may reduce pump affinity compared to OdDHL [2]. Environmental factors such as pH and lactonase activity further influence signal stability, with alkaline conditions accelerating lactone ring hydrolysis. N-heptanoyl-L-homoserine lactone exerts profound effects on bacterial gene expression through multiple sophisticated regulatory mechanisms. The compound operates primarily through the LuxR-type transcriptional regulatory system, where it functions as an autoinducer molecule that modulates gene expression in response to bacterial population density [1] [2]. The primary mechanism involves the interaction between N-heptanoyl-L-homoserine lactone and LuxR-type transcriptional regulators. In Rhizobium leguminosarum, the compound stimulates the expression of the rhiI gene, which encodes an N-acyl homoserine lactone synthase responsible for producing multiple signaling molecules including N-hexanoyl-, N-heptanoyl-, and N-octanoyl-L-homoserine lactones [1] [3]. This creates a positive autoregulatory feedback loop where N-heptanoyl-L-homoserine lactone enhances its own production through the activation of RhiR, which in turn stimulates rhiI expression [1] [3]. The compound demonstrates remarkable specificity in its regulatory effects. Research has shown that N-heptanoyl-L-homoserine lactone activates RhiR-dependent gene expression with high efficiency, leading to the induction of the rhiABC operon [3]. This operon is crucial for symbiotic nitrogen fixation processes in leguminous plants, demonstrating the compound's critical role in plant-bacterial interactions [3]. Gene expression regulation by N-heptanoyl-L-homoserine lactone also involves hierarchical cascade mechanisms. The cinRI regulatory system, which is positioned at the apex of the quorum sensing regulatory network, significantly influences the expression of genes involved in N-heptanoyl-L-homoserine lactone production and response [1] [4]. When cinI or cinR genes are mutated, the production of N-heptanoyl-L-homoserine lactone and other related signaling molecules is dramatically reduced, indicating the compound's integration into complex regulatory networks [1] [4]. The transcriptomic effects of N-heptanoyl-L-homoserine lactone are extensive and species-specific, affecting multiple bacterial genera through distinct regulatory pathways. In Rhizobium species, the compound triggers widespread changes in gene expression profiles that coordinate symbiotic behaviors and cellular metabolism [1] [4]. Transcriptomic analysis reveals that N-heptanoyl-L-homoserine lactone significantly alters the expression of genes involved in quorum sensing regulation. The compound influences the transcription of multiple LuxI-type synthase genes, including cinI, raiI, and traI, which are responsible for synthesizing different N-acyl homoserine lactones [4]. This coordinated regulation ensures that bacterial populations can maintain precise control over their signaling molecule production in response to changing environmental conditions [4]. The impact on bacterial transcriptome extends beyond quorum sensing genes to include metabolic pathways and stress response mechanisms. Studies have demonstrated that N-heptanoyl-L-homoserine lactone affects the expression of genes involved in biofilm formation, virulence factor production, and plasmid transfer [1] [5]. These transcriptomic changes enable bacteria to adapt their physiology and behavior in response to population density signals [5]. Species-specific transcriptomic responses have been observed across different bacterial genera. In Vibrio species, N-heptanoyl-L-homoserine lactone contributes to the regulation of bioluminescence and biofilm formation genes [5]. Pseudomonas species demonstrate altered expression of virulence-associated genes, while Aeromonas species show changes in pathogenicity and adherence-related gene expression [6]. N-heptanoyl-L-homoserine lactone significantly influences protein expression patterns through both direct and indirect mechanisms. The compound affects the production of LuxR-type transcriptional regulators, which are constitutively expressed but show enhanced activity in the presence of the autoinducer [7] [4]. The most significant protein expression changes occur in LuxI-type synthases, which are induced in a cell density-dependent manner. These proteins are responsible for synthesizing N-acyl homoserine lactones, creating positive feedback loops that amplify the quorum sensing response [7] [4]. The compound also influences the expression of DNA-binding proteins that show enhanced binding affinity to target promoter sequences [4]. Protein expression patterns demonstrate remarkable specificity in response to N-heptanoyl-L-homoserine lactone. Research has identified specific proteins that are induced during growth inhibition responses, including a 24-kilodalton protein identified as RhiA, which is part of the rhiABC operon [3]. Additional proteins showing altered expression include transcriptional regulators and metabolic enzymes involved in cellular adaptation processes [3]. The compound influences the expression of virulence factors and biofilm-associated proteins in pathogenic bacteria. These changes in protein expression patterns enable bacteria to coordinate their pathogenic behaviors and enhance their ability to colonize host tissues [6] [8]. Transport proteins and metabolic enzymes also show coordinated expression changes that support the metabolic demands of quorum sensing responses [6]. The cinRI regulatory system represents one of the most comprehensively studied regulatory networks influenced by N-heptanoyl-L-homoserine lactone. This system is positioned at the apex of a hierarchical regulatory cascade that controls multiple quorum sensing pathways in Rhizobium species [1] [4]. The cinRI system consists of two primary components: cinI, which encodes the synthase responsible for producing N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone, and cinR, which encodes the LuxR-type transcriptional regulator [1] [4]. CinR demonstrates unique properties among LuxR-type regulators, as it can bind to the cinI promoter and activate transcription even in the absence of its cognate autoinducer, though binding affinity is enhanced approximately 20-fold in the presence of N-acyl homoserine lactones [4]. The cinRI system exerts control over multiple downstream regulatory circuits. Research has demonstrated that CinR hierarchically regulates both the RaiRI and TraRI quorum sensing systems through ligand-dependent and ligand-independent mechanisms [4]. This hierarchical control ensures coordinated regulation of symbiotic processes, including nodulation and nitrogen fixation in leguminous plants [4]. The regulatory cascade involves complex feedback mechanisms where the cinRI system influences the production of multiple N-acyl homoserine lactones, including N-heptanoyl-L-homoserine lactone through the rhiI gene [1] [3]. The expression of rhiI is greatly reduced in cinI mutants, demonstrating the critical role of the cinRI system in maintaining the production of diverse signaling molecules [1] [3]. N-heptanoyl-L-homoserine lactone participates in complex regulatory networks that integrate multiple signaling systems. The compound's effects extend beyond simple quorum sensing to include interactions with two-component regulatory systems, metabolic pathways, and stress response mechanisms [9] [4]. The integration with two-component systems has been particularly well-characterized in Pseudomonas species, where the GacS/GacA system directly controls N-acyl homoserine lactone production through transcriptional regulation of AHL synthase genes [9]. This integration allows bacteria to coordinate quorum sensing responses with other environmental sensing mechanisms [9]. Metabolic integration occurs through the coordinate regulation of genes involved in cellular metabolism and N-acyl homoserine lactone production. The compound influences the expression of metabolic enzymes that support the energetic demands of quorum sensing responses while maintaining metabolic homeostasis [6] [4]. The regulatory network integration also involves cross-talk between different quorum sensing systems. In Rhizobium species, the cinRI system integrates with the RhiRI system through the coordinated regulation of rhiI expression, which produces N-heptanoyl-L-homoserine lactone along with other signaling molecules [1] [3]. This cross-talk ensures that bacterial populations can respond to multiple chemical signals simultaneously [1] [3]. Environmental stress responses are integrated with N-heptanoyl-L-homoserine lactone signaling through adaptive mechanisms that enhance bacterial survival under adverse conditions. The compound contributes to stress tolerance by coordinating the expression of genes involved in biofilm formation, osmotic stress response, and long-term survival mechanisms [5] [6].Compound Name Acyl Chain Length Unique Features N-hexanoyl-L-homoserine lactone 6 carbons Commonly produced by Yersinia enterocolitica; involved in virulence. N-octanoyl-L-homoserine lactone 8 carbons Associated with Pseudomonas aeruginosa; involved in biofilm formation. N-decanoyl-L-homoserine lactone 10 carbons Influences pathogenicity in various Gram-negative bacteria. N-dodecanoyl-L-homoserine lactone 12 carbons Exhibits unique signaling properties affecting different bacterial species. Chemical Architecture

Table 1: Molecular Properties of C7-HSL

Biosynthesis Pathways in Bacterial Systems

Signal Transduction Mechanisms

Receptor-Ligand Interactions

LuxR-type Receptor Binding

Binding Specificity Determinants

AHL Chain Length EC~50~ (μM) in V. fischeri LuxR N-Hexanoyl (HHL) 6 97 (agonist) [1] N-Heptanoyl (C7-HSL) 7 Inferred intermediate activity N-Octanoyl (OHL) 8 96 (agonist) [1] Regulation of C7-HSL Production

Signal Diffusion and Transport Mechanisms

Impact on Bacterial Transcriptome

Influence on Protein Expression Patterns

Regulatory Cascades and Networks

cinRI Regulatory System in Rhizobium

Integration with Other Regulatory Networks

Gene/System Effect of N-heptanoyl-L-homoserine lactone Regulatory Mechanism Expression Level Change cinI Enhances expression (positive autoregulation) Autoinducer-mediated positive feedback Significantly enhanced cinR Enhances activity (improved DNA binding) Ligand-enhanced DNA binding affinity Activity increased 20-fold raiI Stimulates expression via RhiR activation LuxR-type transcriptional activation Greatly reduced when absent raiR Activates transcriptional response AHL-dependent gene regulation Requires for full induction rhiI Stimulates expression and autoregulation Direct AHL-receptor interaction Greatly reduced in mutants rhiR Activates for rhiABC induction AHL-dependent transcriptional control Essential for induction rhiABC operon Reduces expression when absent Indirect via rhiI/rhiR system Greatly reduced Bacterial Species Genes Affected Transcriptional Response Functional Outcome Rhizobium leguminosarum cinI, rhiI, rhiR, rhiABC, traI, traR Hierarchical cascade activation Symbiosis, plasmid transfer Rhizobium etli CFN42 cinI, raiI, raiR, traI, traR1, traR2 Complex regulatory network Nodulation, nitrogen fixation Vibrio species luxI, luxR, biofilm genes Cell density-dependent regulation Bioluminescence, biofilm Pseudomonas species lasI, lasR, rhlI, rhlR Virulence factor expression Virulence, biofilm formation Component Location Function Regulation cinI gene Chromosome AHL synthase gene Positively autoregulated cinR gene Chromosome Transcriptional regulator gene Constitutively expressed CinI protein Cytoplasm Synthesizes 3OH-C14:1-HSL Cell density-dependent CinR protein Cytoplasm Activates cinI transcription AHL-enhanced activity rhiI gene Plasmid pRL1JI Synthesizes C6-, C7-, C8-HSL Reduced in cinI mutants rhiR gene Plasmid pRL1JI Regulates rhiABC operon Activated by C6-, C7-, C8-HSL

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Use Classification

Dates